molecular formula C11H14O3 B2643038 Methyl 2-(4-methoxyphenyl)propanoate CAS No. 50415-73-1

Methyl 2-(4-methoxyphenyl)propanoate

Cat. No. B2643038
CAS RN: 50415-73-1
M. Wt: 194.23
InChI Key: ARQVRCKIVSELCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(4-methoxyphenyl)propanoate” is a chemical compound with the molecular formula C11H14O3 . It is also referred to as 2-(4-methylphenyl)propanoic acid .


Synthesis Analysis

The synthesis of “this compound” can involve various methods. For instance, one method involves the reaction of pinonic acid with bromine in water . Another method involves filtration and concentration under vacuum, followed by dissolution in dichloromethane .


Molecular Structure Analysis

The molecular weight of “this compound” is 194.23 . It has 3 hydrogen bond acceptors, no hydrogen bond donors, and 4 freely rotating bonds .


Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For example, it is an alkaline decomposition product of azalomycin-B, a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 264.7±23.0 °C at 760 mmHg, and a flash point of 105.2±17.2 °C . It has a molar refractivity of 53.5±0.3 cm3 and a molar volume of 183.5±3.0 cm3 .

Scientific Research Applications

Synthesis of Coumarins

Methyl 2-(4-methoxyphenyl)propanoate is utilized in the synthesis of 6-acylcoumarins, as demonstrated by Cairns, Harwood, and Astles (1992). They developed a method involving highly regioselective Fries rearrangements to synthesize natural linear acylcoumarins, such as geijerin and dehydrogeijerin. This showcases its role in efficient chemical synthesis (Cairns, Harwood, & Astles, 1992).

Formation of Phenylpropanoids

In the study by Wang et al. (2011), this compound contributed to the formation of novel phenylpropanoids, isolated from the fruits of Morinda citrifolia. These compounds were structurally elucidated using MS and NMR methods, illustrating the compound's role in deriving new chemical entities (Wang, He, Feng, & Liu, 2011).

Morpholine Synthesis

Tan Bin (2011) reported on the synthesis of 2-(4-methoxyphenyl)-3-methyl morpholine hydrochloride from this compound. This process, involving cyclization and reduction reactions, highlights its use in creating complex organic structures (Tan Bin, 2011).

Catalyst for Methoxycarbonylation

Clegg et al. (1999) described the use of this compound in the development of a highly active and selective catalyst for methoxycarbonylation of ethene. This exemplifies its application in catalysis and industrial chemical processes (Clegg, Elsegood, Eastham, Tooze, Wang, & Whiston, 1999).

Study of Aldol Reaction

Mason, Aardt, and Serra (2016) explored the aldol reaction involving this compound, particularly in the context of synthesizing trans-pterocarpans. This study provides insights into the molecular mechanics of reactions involving this compound (Mason, Aardt, & Serra, 2016).

Solubility and Thermodynamic Properties

Research by Ridka et al. (2019) investigated the solubility and thermodynamic properties of a related compound, methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, in various organic solutions. This work contributes to understanding the physical chemistry aspects of similar structures (Ridka, Matiychuk, Sobechko, Tyshchenko, Novyk, Sergeev, & Goshko, 2019).

Chiral Synthon for Drug Synthesis

Chen et al. (2021) used this compound for the asymmetric reduction in the synthesis of diltiazem, a cardiovascular drug. This demonstrates its application in pharmaceutical synthesis and highlights its potential in stereoselective reactions (Chen, Xuan, Chen, Ni, Pan, & Xu, 2021).

Safety and Hazards

“Methyl 2-(4-methoxyphenyl)propanoate” is classified as a warning hazard. It is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . It is also toxic to aquatic life and can have long-lasting effects .

properties

IUPAC Name

methyl 2-(4-methoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(11(12)14-3)9-4-6-10(13-2)7-5-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQVRCKIVSELCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of lithium diisopropylamide (2.0M solution in tetrahydrofuran/ethylbenzene/heptane, 34.0 ml, 0.0667 mol) was added dropwise to a solution of methyl 4-methoxyphenylacetate (12.0 g, 0.0667 mol) in tetrahydrofuran (150 ml) at −70° C. under a nitrogen atmosphere and the mixture was stirred at −70° C. for 1 hour. A solution of methyl iodide (9.5 g, 0.0667 mol) in tetrahydrofuran (20 ml) was added dropwise and the mixture was stirred at −70° C. for a further 1 hour. The cooling bath was removed and the mixture was allowed to warm to room temperature overnight. The reaction was quenched with water, acidified with dilute aqueous hydrochloric acid and extracted with ethyl acetate. The organic extract was washed with brine, dried over anhydrous magnesium sulfate, filtered and the filtrate was evaporated in vacuo. The residue was purified by flash column chromatography on silica gel, eluting with ethyl acetate:hexane 1:9, to give methyl 2-(4-methoxyphenyl)propionate (8.8 g) as a colourless oil.
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into the cathode chamber of an electrolytic cell divided with a diaphragm (ceramic filter) was placed a solution of 10 mmols of methyl p-methoxyphenylacetate, 12 mmols of methyl iodide and 2.0 g of tetraethylammonium perchlorate in 30 ml of anhydrous dimethylacetamide. And the anode chamber was provided with a solution of 3.0 g of tetraethylammonium perchlorate in 20 ml of anhydrous dimethylformamide. Constant current electrolysis was performed at 0.2 A/cm2 with use of platinum for both the anode electrode and the cathode electrode. After passing 1.5 F of electricity per mol of the methyl p-methoxyphenylacetate through the solution at -5° to 0° C., the cathode solution was added to a saturated aqueous solution of ammonium chloride and the mixture was extracted twice with ether. The ether was distilled off and the residue was purified by silica gel column chromatography using hexane-ethyl acetate (10:1), giving methyl α-methyl-p-methoxyphenylacetate in a yield of 81% and α-methyl-p-methoxyphenylacetic acid in a yield of 10%. The spectral data of the ester were as follows.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
12 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2 g
Type
catalyst
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven
Quantity
3 g
Type
catalyst
Reaction Step Eight
Quantity
20 mL
Type
solvent
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.